(Ethylamino)thiourea

Description

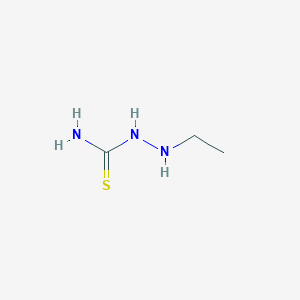

Structure

2D Structure

3D Structure

Properties

CAS No. |

21149-56-4 |

|---|---|

Molecular Formula |

C3H9N3S |

Molecular Weight |

119.19 g/mol |

IUPAC Name |

ethylaminothiourea |

InChI |

InChI=1S/C3H9N3S/c1-2-5-6-3(4)7/h5H,2H2,1H3,(H3,4,6,7) |

InChI Key |

IDAYARXLWPWWNI-UHFFFAOYSA-N |

Canonical SMILES |

CCNNC(=S)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethylamino Thiourea and Its Analogs

Strategic Approaches to Carbon-Sulfur Bond Formation in Thioureas

The creation of the thiourea (B124793) backbone, characterized by its C=S double bond, is the cornerstone of synthesizing (Ethylamino)thiourea. Various strategic approaches have been developed to efficiently form this crucial carbon-sulfur bond.

Isothiocyanate-Amine Condensation Pathways

The most prevalent and versatile method for synthesizing N-substituted thioureas, including this compound, is the condensation reaction between an isothiocyanate and an amine. researchgate.net This method is favored for its high yields and the vast structural diversity it allows. researchgate.net The synthesis of this compound can be achieved by reacting ethyl isothiocyanate with ammonia (B1221849) or, more commonly, by the reaction of ethylamine (B1201723) with a suitable isothiocyanate source.

Several specific applications of this pathway have been documented. For instance, a range of ethylthiourea (B145662) derivatives can be synthesized by reacting ethyl isothiocyanate with various toluidine and anisidine isomers in dichloromethane (B109758) under reflux conditions. orientjchem.org Another approach involves generating an isothiocyanate intermediate from the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) in anhydrous acetone; this intermediate is then reacted with a heterocyclic amine to yield N-acyl thiourea derivatives. nih.govmdpi.com This highlights the adaptability of the isothiocyanate route.

Furthermore, optimized methods have been developed for synthesizing N-alkyl thioureas from ammonium thiocyanate, a waste product from certain industrial processes. bg.ac.rs One such method involves the reaction of the thiocyanate with an alkylamine in the presence of hydrochloric acid. bg.ac.rs A second method proceeds by reacting the thiocyanate with benzoyl chloride, followed by the addition of an amine and subsequent base hydrolysis to yield the final N-alkyl thiourea product. bg.ac.rs

Table 1: Comparison of Isothiocyanate-Based Synthetic Routes for Thioureas

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| Ethyl isothiocyanate, various amines (toluidine, anisidine) | Dichloromethane, reflux | N,N'-disubstituted ethylthioureas | orientjchem.org |

| Acid chloride, ammonium thiocyanate, heterocyclic amine | Anhydrous acetone | N-acyl thiourea derivatives | nih.govmdpi.com |

| Ammonium thiocyanate, alkylamine | Hydrochloric acid, ethyl acetate | N-alkyl thioureas | bg.ac.rs |

| Ammonium thiocyanate, benzoyl chloride, alkylamine | Base hydrolysis (e.g., NaOH) | N-alkyl thioureas | bg.ac.rs |

Mechanistic Insights into Thiourea Synthesis

Understanding the underlying mechanisms of thiourea formation is crucial for optimizing reaction conditions and expanding the scope of these synthetic methods.

Isothiocyanate-Amine Addition: The mechanism for the most common synthetic route is a nucleophilic addition reaction. The amine's lone pair of electrons attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). nih.govmdpi.com This forms a new carbon-nitrogen bond and results in the thiourea product. This reaction is generally straightforward and efficient. researchgate.net

Carbon Disulfide Pathways: An alternative to using isothiocyanates involves carbon disulfide (CS₂). This method typically proceeds through the formation of a dithiocarbamate (B8719985) intermediate. mdpi.combeilstein-journals.org In one variation, an amine reacts with CS₂ in the presence of a base to form a dithiocarbamate salt, which can be desulfurized in situ to generate an isothiocyanate that subsequently reacts with another amine molecule. beilstein-journals.org A simple condensation between amines and carbon disulfide in refluxing water has been described as a route to both symmetrical and unsymmetrical thioureas. mdpi.comorganic-chemistry.org The process involves the initial formation of dithiocarbamates which are then heated with a primary amine. mdpi.com

Thionation of Ureas: The thiocarbonyl group can also be installed by converting a carbonyl group. The reaction of urea (B33335) with Lawesson's reagent is a one-step method involving a sulfuration reaction. bibliotekanauki.pl The mechanism involves the decomposition of Lawesson's reagent upon heating, followed by a nucleophilic attack of the resulting sulfur anion on the carbonyl carbon of urea, proceeding through a four-membered ring transition state. bibliotekanauki.pl

Organocatalytic Mechanisms: While not a direct synthesis of the thiourea core, studies into thiourea-based organocatalysis provide insight into the molecule's reactivity. Mechanistic studies have identified that thioureas can operate through dual hydrogen bond (H-bond) activation in an asynchronous concerted fashion or via a stepwise mechanism involving Brønsted acid catalysis, which proceeds through an oxocarbenium intermediate. nih.gov This dual activation capability is central to the function of thiourea catalysts. acs.org

Functional Group Interconversions and Derivatization Strategies

Once the this compound scaffold is formed, it can be further modified through various derivatization strategies, enhancing its structural complexity and tuning its chemical properties.

N-Alkylation and N-Acylation of this compound

Modifying the nitrogen atoms of the thiourea core via alkylation or acylation is a common strategy for creating diverse analogs.

N-Acylation: The acylation of thioureas can be achieved with high efficiency. For unsymmetrical thioureas, the reaction can be highly regioselective. researchgate.net Research has shown that acylation tends to occur on the nitrogen atom of the amine that has a lower pKa value. researchgate.net This principle allows for controlled synthesis of specific N-acylated derivatives. For example, N-acetylureas have been regioselectively synthesized from 1,3-disubstituted selenoureas and zinc acetate, with selectivity dependent on the amine's pKa. researchgate.net While this is for a seleno-analog, the principle is relevant.

N-Alkylation: The nitrogen atoms of a thiourea can serve as nucleophiles for alkylation reactions. General methods for N-alkylation often involve reacting the substrate with an alkylating agent in the presence of a base. asianpubs.org Electrochemical strategies have also been developed for the N-alkylation of related compounds like NH-sulfoximines via the decarboxylation of carboxylic acids, offering a modern approach under mild conditions. rsc.org

Selective Functionalization of the Thiocarbonyl Moiety

The thiocarbonyl group (C=S) is a key reactive center in the this compound molecule, allowing for a range of chemical transformations.

Oxidative Desulfurization: One of the primary reactions of the thiocarbonyl group is its conversion to a carbonyl group (C=O). A highly efficient method for this transformation is the oxidative desulfurization of disubstituted thioureas using lead(II) salts, which results in the formation of the corresponding urea derivative. researchgate.net

Coordination with Metal Ions: The sulfur atom of the thiocarbonyl moiety is nucleophilic and can coordinate with metal ions. orientjchem.org This property allows thioureas to form stable complexes, a characteristic utilized in the design of chemical sensors. For example, ethylthiourea derivatives have been shown to act as naked-eye sensors for mercury (Hg) and silver (Ag) ions through the formation of a stable complex. orientjchem.org

Advanced Transformations: The thiocarbonyl group can participate in more complex reactions. In one reported synthesis, the C=S double bond of a thiourea undergoes a double aryne insertion, followed by hydrolysis, to construct a thioxanthone skeleton. acs.org This demonstrates the potential for using the thiocarbonyl group as a linchpin in the assembly of complex heterocyclic systems. Furthermore, the sulfur atom in thiourea can be used to functionalize nanomaterials, such as in the stabilization and functionalization of silver nanoflowers. rsc.org

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of thioureas has been a fertile ground for the application of green chemistry principles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. acs.org

Aqueous Synthesis: A significant green advancement is the use of water as a reaction solvent, replacing volatile organic compounds. derpharmachemica.com An efficient method for synthesizing both symmetrical and unsymmetrical thioureas involves the simple condensation of amines and carbon disulfide in an aqueous medium. organic-chemistry.org This approach avoids toxic reagents like thiophosgene (B130339) and is considered safer and more sustainable. organic-chemistry.org The synthesis of thiophenytoins, a class of thiourea derivatives, has also been successfully carried out in water. derpharmachemica.com

Mechanochemistry and Solvent-Free Reactions: Mechanochemical synthesis, typically involving ball milling, represents a powerful solvent-free approach. This technique has been applied to the synthesis of thioureas from anilines and carbon disulfide, resulting in high yields without the need for bulk solvents. beilstein-journals.org Microwave-assisted synthesis in solventless systems is another effective green method for preparing thiourea derivatives. nih.gov

Alternative Solvents and Catalysts: The development of novel solvent systems is a key area of green chemistry. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, have been employed as both a green catalyst and a reaction medium for the synthesis of thioureas. researchgate.net These solvents are often biodegradable, have low toxicity, and can be recycled. researchgate.net

Atom Economy: The principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is well-served by certain thiourea syntheses. acs.org The condensation of isothiocyanates and amines is considered a highly atom-economical reaction, as all atoms from both reactants are incorporated into the thiourea product. mdpi.com

Table 2: Green Chemistry Approaches in Thiourea Synthesis

| Green Principle | Method/Reagent | Advantages | Reference(s) |

| Safer Solvents | Water | Reduces use of volatile organic compounds, non-toxic, sustainable. | organic-chemistry.orgderpharmachemica.comnih.gov |

| Energy Efficiency / Solvent-Free | Mechanochemistry (Ball Milling) | Eliminates bulk solvents, reduces waste, can lead to high yields. | beilstein-journals.org |

| Energy Efficiency / Solvent-Free | Microwave Irradiation | Rapid, efficient heating, often solvent-free. | nih.gov |

| Use of Renewable Feedstocks / Benign Solvents | Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, can be recycled, acts as both solvent and catalyst. | researchgate.net |

| Atom Economy | Isothiocyanate-Amine Condensation | High incorporation of reactant atoms into the final product. | mdpi.com |

Catalytic Methods for Enhanced Synthetic Efficiency

The drive for more efficient, selective, and sustainable chemical processes has propelled the development of catalytic methods for the synthesis of this compound and its analogs. These advanced methodologies offer significant advantages over traditional stoichiometric approaches, including milder reaction conditions, reduced waste generation, and improved yields. Catalytic strategies primarily involve transition metal catalysis and organocatalysis, each providing unique benefits for the formation of the thiourea moiety.

Transition metal catalysts, particularly those based on copper and palladium, have proven effective in facilitating the construction of C-N bonds essential for thiourea synthesis. Copper-catalyzed reactions, for instance, offer a cost-effective and versatile route. The Ullmann-type C-N coupling reaction, catalyzed by copper(0), has been successfully employed for the synthesis of complex thiourea derivatives in aqueous media, demonstrating fair to good yields. ingentaconnect.comeurekaselect.com More recent advancements include copper-catalyzed cross-dehydrogenative coupling reactions, which can proceed under mild, aerobic conditions. acs.orgnih.gov For example, a Cu₂O-catalyzed S-P bond coupling reaction has been reported, which proceeds smoothly at room temperature using air as the oxidant without the need for additional bases or acids. acs.org

Palladium catalysts are also prominent in the synthesis of thiourea analogs, often through innovative desulfurative coupling reactions. thieme-connect.comresearchgate.net One such method is the palladium-catalyzed Suzuki-Miyaura coupling of thioureas with boronic acids. This approach involves the in situ generation of a palladium-carbene complex from the thiourea starting material. nih.gov This strategy is noted for its tolerance to air and moisture and its broad substrate scope. nih.gov Another novel approach is the palladium-catalyzed Hiyama coupling of activated thioureas, which proceeds via selective C–N bond cleavage and utilizes CuF₂ as a key oxidant and activator to produce amides from thiourea precursors under mild conditions. thieme-connect.comresearchgate.net

Rhodium-based catalysts have been explored for asymmetric synthesis, where chiral thiourea derivatives are used as ligands to induce enantioselectivity. researchgate.netnih.govnih.gov For example, rhodium complexes with chiral bis(phosphine)-thiourea ligands have been successfully used in the asymmetric hydrogenation of β-amino nitroolefins and unprotected N-H imines, achieving high enantioselectivities and yields under mild conditions. nih.govnih.gov

Organocatalysis represents a metal-free alternative that has gained significant traction. rsc.org In this context, thiourea derivatives themselves can act as powerful hydrogen-bond donors to catalyze a variety of organic transformations. wikipedia.orgacs.org This dual role as both a reactant and a catalyst is a key feature of thiourea organocatalysis. acs.org The acidity and hydrogen-bonding capability of the thiourea group can be fine-tuned by the substituents on the nitrogen atoms, allowing for the activation of electrophiles in reactions such as Michael additions, Aldol (B89426) reactions, and Strecker syntheses. wikipedia.orglibretexts.orgnih.gov Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor and a Brønsted or Lewis base moiety, are particularly effective in activating both the nucleophile and the electrophile simultaneously. acs.orglibretexts.org

Finally, other metals like zinc have been shown to catalyze the synthesis of thioureas efficiently. A zinc-catalyzed method reacting primary amines with carbon disulfide provides a straightforward and cost-effective route to both symmetrical and unsymmetrical thioureas in good to excellent yields under modest reaction conditions. tandfonline.com

The following tables summarize key findings from research on catalytic methods for the synthesis of thiourea analogs.

Interactive Data Table: Transition Metal-Catalyzed Synthesis of Thiourea Analogs

| Catalyst System | Reactants | Product Type | Key Conditions | Yield (%) | Reference |

| Cu(0) | 4,7-dichloroquinoline, substituted amines/piperazines | Thiourea-linked quinoline (B57606) analogs | Aqueous media | Fair to Good | ingentaconnect.comeurekaselect.com |

| Cu₂O / Air | Aryl thioureas, Dialkyl H-phosphonates | Thiophosphonates | Room temperature, no base/acid | Moderate to Excellent | acs.orgnih.gov |

| Pd(OAc)₂ / dppp (B1165662) / CuF₂ | Active thioureas, Arylsilanes | Amides (via C-N cleavage) | H₂O, mild conditions | Good | thieme-connect.comresearchgate.net |

| Pd catalyst / Ag salt | Thioureas, Boronic acids | Amidinium salts | Air and moisture tolerant | Broad Scope | nih.gov |

| [Rh(COD)Cl]₂ / Chiral bis(phosphine)-thiourea | β-amino nitroolefins, H₂ | Chiral β-amino nitroalkanes | Mild conditions, 1000 TON | up to 96% | nih.gov |

| Rh/bisphosphine-thiourea | Unprotected N-H imines, H₂ | Chiral amines | 10 atm H₂, 25 °C | up to 97% | nih.gov |

| Zn | Primary amines, Carbon disulfide | Symmetrical/Unsymmetrical thioureas | THF, modest conditions | Good to Excellent | tandfonline.com |

Interactive Data Table: Organocatalyzed Reactions Utilizing Thiourea Catalysts

| Catalyst Type | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) (%) | Reference |

| Chiral Thiourea (L2) | Strecker Synthesis | Imines, HCN | Cyanohydrins | 98% | libretexts.org |

| Bifunctional Thiourea (L4) | Michael Reaction | Malonates, Nitro olefins | Substituted malonates | High | libretexts.org |

| Thiourea (as catalyst) | One-pot synthesis | 2-aminothiophenols, Aldehydes | 2-substituted benzothiazoles | N/A | acs.org |

| Chiral Thiourea-Pyrrolidine | Michael Addition | α,β-unsaturated imides, Malononitrile | Michael adducts | High | mdpi.com |

| Schreiner's Thiourea | Diels-Alder Reaction | Cyclopentadiene, Methyl acrylate | Cycloaddition product | N/A (focus on rate acceleration) | wikipedia.org |

Chemical Reactivity and Transformation Pathways of Ethylamino Thiourea

Reactions Involving the Thiocarbonyl Group

The thiocarbonyl group is a prominent feature of the (Ethylamino)thiourea molecule, and its chemistry is central to many of the compound's transformations. The carbon-sulfur double bond is weaker and more polarizable than the carbon-oxygen double bond in its urea (B33335) counterpart, leading to distinct reactivity patterns.

The thiocarbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many of its synthetic applications. The addition of a nucleophile to the thiocarbonyl carbon results in the formation of a tetrahedral intermediate, which can then undergo further reactions.

One illustrative example of this reactivity, although on a related compound, is the selective alkylation of N-acylthioureas. In the case of N-benzoyl-N'-mono- and -disubstituted thioureas, selective S-alkylation occurs. oup.com However, for N-phenyl-N',N'-diethylthiourea, the reaction with 2-phenylethanol (B73330) in the presence of diethyl azodicarboxylate and triphenylphosphine (B44618) leads to selective N-alkylation. oup.com This highlights how substitution patterns on the nitrogen atoms can influence the regioselectivity of nucleophilic attack.

A general synthesis route for N-alkyl and N,N-dialkyl thioureas involves the reaction of thiocyanate (B1210189) with an appropriate amine. bg.ac.rsresearchgate.net One method involves the direct reaction of the thiocyanate and alkylamine in the presence of hydrochloric acid. bg.ac.rsresearchgate.net An alternative, multi-step method involves the reaction of the thiocyanate with benzoyl chloride, followed by the addition of the amine to the thiocarbonyl carbon of the resulting benzoyl isothiocyanate, and subsequent base hydrolysis. bg.ac.rsresearchgate.net

The table below summarizes representative nucleophilic addition reactions involving thiourea (B124793) derivatives.

| Nucleophile | Thiourea Derivative | Product Type | Reference |

| Amine | Benzoyl isothiocyanate | N-Aroyl-N'-substituted thiourea | bg.ac.rs |

| Alcohol (in presence of activating agents) | N-Phenyl-N',N'-diethylthiourea | N-Alkylated product | oup.com |

| Amine | Carbon disulfide | Symmetrical/Unsymmetrical thiourea | organic-chemistry.org |

The sulfur atom of the thiocarbonyl group in this compound is readily oxidized. Oxidation can lead to a variety of products depending on the oxidizing agent and reaction conditions. A common oxidation product of thioureas is the corresponding formamidine (B1211174) disulfide. For instance, N-alkylthioureas can be oxidized by hydrogen peroxide to yield N,N'-dialkylated dithioformamides. unlp.edu.ar In a broader context, the oxidation of thiourea with an excess of agents like sodium peroxydisulfate (B1198043) or hydrogen peroxide under acidic conditions can lead to the formation of sulfate (B86663) ions, among other products. researchgate.net When thiourea is in excess, formamidine disulfide is the primary product at low pH. researchgate.net

The electrochemical oxidation of N-alkyl and N,N'-dialkyl thioureas on gold electrodes has been studied, revealing that the first oxidation process, occurring at around 0.45 V, leads to the formation of the respective disulfide. unlp.edu.ar Further oxidation at higher potentials (around 1.2 V) results in the formation of carbon dioxide and sulfate ions. unlp.edu.ar The reduction of the thiocarbonyl group is also possible, potentially converting the thiourea into corresponding amines. evitachem.com

The table below presents a summary of redox reactions for thiourea and its derivatives.

| Reagent | Thiourea Derivative | Major Product | Reference |

| Hydrogen Peroxide | N-Alkylthioureas | N,N'-Dialkyldithioformamide | unlp.edu.ar |

| Electrochemical Oxidation (0.45 V) | N-Ethylthiourea | Formamidine disulfide | unlp.edu.ar |

| Electrochemical Oxidation (>1.2 V) | N-Ethylthiourea | Carbon dioxide, Sulfate ions | unlp.edu.ar |

| Di-iodine | N-Methylthiourea | Dicationic disulfide | google.com |

Nucleophilic Additions to the Thiocarbonyl Carbon

Reactivity at Nitrogen Centers

The nitrogen atoms in this compound are also key sites of reactivity, participating in protonation/deprotonation equilibria and serving as nucleophiles in substitution reactions.

The basicity of the nitrogen atoms in this compound is a critical factor in its reactivity. Generally, a nitrogen atom with a lone pair of electrons can act as a base. libretexts.org The pKa of a protonated amine is typically around 10. libretexts.org However, the basicity can be influenced by the electronic environment. For instance, the lone pair on an aniline (B41778) nitrogen is less basic due to resonance stabilization with the aromatic ring. libretexts.org In amides, the nitrogen is not basic due to resonance with the carbonyl group. libretexts.org For this compound, both nitrogen atoms can be protonated, and the sulfur atom can also be protonated. The specific pKa values will depend on the electronic effects of the ethyl group and the thiocarbonyl group. In acidic conditions, protonation is expected to occur, influencing the molecule's solubility and reactivity. Conversely, in the presence of a strong base, deprotonation can occur, generating a more nucleophilic species. The pKa of the N-terminal amino group in peptides is around 8, while the C-terminal carboxylic acid has a pKa around 3. bioexcel.eu These values provide a general reference for the acidity of related functional groups.

The nitrogen atoms of this compound can act as nucleophiles and react with various electrophiles. This can lead to N-alkylation or N-acylation. For example, the reaction of N-phenyl-N',N'-diethylthiourea with 2-phenylethanol, diethyl azodicarboxylate, and triphenylphosphine results in selective N-alkylation. oup.com N-acylation can also occur, for instance, through the reaction with acyl chlorides. The synthesis of new N-acyl thiourea derivatives often involves the reaction of an isothiocyanate with an amine, which is a nucleophilic addition to the isothiocyanate carbon, but subsequent reactions can involve the nitrogen atoms. mdpi.com

The table below provides examples of electrophilic substitution reactions at the nitrogen centers of thiourea derivatives.

| Electrophile | Thiourea Derivative | Product Type | Reference |

| 2-Phenylethanol (with activating agents) | N-Phenyl-N',N'-diethylthiourea | N-Alkylated thiourea | oup.com |

| Iodoethane | 5,5'-Diphenyl-2-thiohydantoin | S-Ethyl derivative (major) | ucl.ac.be |

| Benzoyl chloride | Ammonium (B1175870) thiocyanate/Amine | N-Benzoyl-N'-alkyl/N,N-dialkyl thiourea | bg.ac.rsresearchgate.net |

Protonation and Deprotonation Equilibria

Cyclization and Heterocycle Formation via this compound

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those containing sulfur and nitrogen. These cyclization reactions often involve the reaction of both the nitrogen and sulfur atoms with a suitable bifunctional electrophile.

A classic example is the Hantzsch thiazole (B1198619) synthesis, where a thiourea reacts with an α-haloketone to form a thiazole ring. scholaris.ca The synthesis of 2-(ethylamino)thiazole derivatives can be achieved through the microwave-promoted Hantzsch reaction between an α-haloketone and N-ethylthiourea. scholaris.ca This reaction proceeds through the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization involving one of the nitrogen atoms and subsequent dehydration.

Furthermore, thiourea derivatives are used in the synthesis of other heterocycles. For example, substituted ureas and thioureas containing 1,2,4-triazole (B32235) moieties have been synthesized. nih.gov The synthesis of imidazole-2-thiones can also be achieved through the intramolecular cyclization of N,N'-disubstituted thioureas. researchgate.net The reaction of thiosemicarbazide (B42300) (a thiourea derivative) with various reagents can lead to the formation of 1,3,4-thiadiazoles.

The table below summarizes some of the heterocyclic systems that can be synthesized from this compound and related precursors.

| Heterocyclic System | Reagents with this compound or precursor | General Reaction Type | Reference |

| Thiazole | α-Haloketone | Hantzsch Synthesis | scholaris.ca |

| 1,2,4-Triazole | Thiocarbohydrazide with thiourea derivatives | Condensation/Cyclization | nih.gov |

| Imidazole-2-thione | Intramolecular cyclization of N,N'-disubstituted thioureas | Cyclization | researchgate.net |

| 1,3,4-Thiadiazole | Thiosemicarbazide with carbon disulfide | Cyclization | bg.ac.rs |

Synthesis of Sulfur-Containing Heterocycles

The inherent nucleophilicity of the sulfur and nitrogen atoms in this compound enables its use in classical condensation reactions with bifunctional electrophiles to construct a range of sulfur-containing heterocycles. A prominent example is its application in the Hantzsch thiazole synthesis, a reliable method for forming the thiazole ring.

Research has demonstrated the successful synthesis of aminothiazole derivatives utilizing N-ethylthiourea. In one notable application, N-ethylthiourea is reacted with an α-haloketone, specifically N-(5-(2-bromoacetyl)-4-methylthiazol-2-yl)propionamide, under microwave-promoted conditions. researchgate.net This reaction proceeds via the archetypal Hantzsch mechanism, where the thiourea sulfur atom displaces the bromide, followed by intramolecular condensation and dehydration to furnish the final 2-amino-substituted thiazole product. researchgate.net The use of microwave irradiation often accelerates the reaction, leading to higher efficiency. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| N-ethylthiourea | N-(5-(2-bromoacetyl)-4-methylthiazol-2-yl)propionamide | 2-(Ethylamino)-N-(4-methyl-5-thiazolyl)propionamide derivative | Hantzsch Thiazole Synthesis | researchgate.net |

Annulation Reactions Utilizing the Thiourea Scaffold

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, represent a significant application of this compound's reactivity. The thiourea moiety can act as a three-atom component (S-C-N) in cycloaddition and cyclocondensation reactions to build five- and six-membered rings.

A key transformation is the reaction of substituted N-ethylthiourea derivatives with α-haloacetic acid derivatives to form 1,3-thiazolidin-4-ones. For instance, the reaction between N-(anthracen-9-yl)-N′-ethylthiourea and methyl bromoacetate (B1195939) leads to the regioselective formation of 2-[(anthracen-9-yl)imino]-3-ethyl-1,3-thiazolidin-4-one. researchgate.netresearchgate.net This cyclocondensation proceeds by initial S-alkylation of the thiourea by the bromoacetate, followed by an intramolecular nucleophilic attack of a nitrogen atom onto the ester carbonyl group, with subsequent elimination to form the heterocyclic ring. researchgate.netresearchgate.net The regioselectivity of this reaction can be influenced by the nature of the electrophile used. researchgate.netresearchgate.net

Another well-documented annulation is the reaction of N-ethylthiourea with maleimides, which can be classified as a formal [3+2] annulation. The reaction with N-phenylmaleimide in ethanol (B145695) is sensitive to reaction conditions, particularly temperature. beilstein-journals.org At room temperature, the reaction yields a mixture of isomers: the thermodynamically less stable 3-ethyl-2-imino-1-phenyl-5,7-dioxo-6-azaspiro[3.4]octan-8-one and the more stable isomer with the ethyl group on the exocyclic nitrogen. beilstein-journals.org The regioselectivity is governed by a delicate balance of steric and electronic factors, with the initial nucleophilic attack of the sulfur atom on the maleimide (B117702) double bond being a key step. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type | Ref. |

| N-(anthracen-9-yl)-N′-ethylthiourea | Methyl bromoacetate | 2-[(Anthracen-9-yl)imino]-3-ethyl-1,3-thiazolidin-4-one and regioisomer | Cyclocondensation | researchgate.netresearchgate.net |

| N-ethylthiourea | N-phenylmaleimide | Mixture of regioisomeric thiazolidinones | [3+2] Annulation | beilstein-journals.org |

Coordination Chemistry of Ethylamino Thiourea As a Ligand

Ligand Design Principles for Thiourea (B124793) Derivatives

Thiourea and its derivatives are a significant class of ligands in coordination chemistry due to their multiple potential donor sites. asianpubs.orgresearchgate.net The fundamental design of these ligands revolves around the thiocarbonyl (>C=S) and amino (-NH₂) groups. The nitrogen atoms of thioureas can be readily substituted, leading to mono-, di-, tri-, or even tetra-substituted products, each with distinct coordination properties. tandfonline.com

The nature of the substituent group is a critical factor in ligand design. Electron-donating groups, such as the alkyl chain in (Ethylamino)thiourea, and electron-withdrawing groups, like acyl or sulfonyl moieties, modify the electron density on the primary sulfur and nitrogen donor atoms. conicet.gov.ar The ethyl group in this compound exerts a positive inductive effect (+I), which increases the electron density on the sulfur and nitrogen atoms, thereby enhancing their Lewis basicity and potential to coordinate with metal centers. asianpubs.org Theoretical studies on the related N-methylthiourea have shown that N-alkylation enhances the double-bond character of the C-N bonds while increasing the single-bond character of the C-S bond. asianpubs.org This electronic modulation, combined with the steric profile of the substituent, governs the resulting coordination modes, stability of the metal complexes, and their subsequent reactivity.

Binding Modes and Coordination Geometries with Metal Centers

This compound exhibits several modes of coordination, influenced by the metal ion, the counter-ion, and the reaction conditions. Its ambidentate nature allows it to be a flexible building block in the synthesis of various coordination compounds.

The most prevalent coordination mode for this compound involves the sulfur atom of the thiocarbonyl group. As a soft donor atom, sulfur shows a high affinity for soft or borderline Lewis acid metal centers, such as late transition metals and heavier p-block elements. In this mode, this compound typically acts as a neutral, monodentate ligand.

A clear example is seen in its complexes with antimony(III) halides. dergipark.org.trdergipark.org.tr In compounds such as [SbCl₃(NETU)₃] and [SbBr₃(NETU)₃] (where NETU is N-ethylthiourea), three N-ethylthiourea ligands coordinate to the antimony center exclusively through their sulfur atoms, resulting in a six-coordinate octahedral geometry. dergipark.org.trdergipark.org.tr This S-coordination is confirmed by spectroscopic data. scispace.com In a unique case, a dimeric antimony(III) iodide complex, {[(NETU)SbI₂(µ₂-I)₂(µ₂-S-NETU)SbI₂(NETU)]}, features an N-ethylthiourea ligand that bridges two metal centers through its sulfur atom. ucy.ac.cy

| Compound | ν(N-H) (cm⁻¹) | ν(C=S) (cm⁻¹) | δ(¹³C=S) (ppm) | δ(¹H-N-H) (ppm) |

|---|---|---|---|---|

| NETU (Free Ligand) | 3388, 3168 | 781 | 183.1 | 7.30, 6.95 |

| [SbCl₃(NETU)₃] | 3391, 3290, 3180 | 775 | 180.2 | 8.45, 8.21 |

| [SbBr₃(NETU)₃] | 3390, 3288, 3177 | 773 | 180.1 | 8.49, 8.25 |

While sulfur-only coordination is dominant, the nitrogen atoms of the thiourea backbone can also participate in bonding. Bidentate coordination involving one nitrogen atom and the sulfur atom (N,S-chelation) results in the formation of a stable four-membered metallocycle. tandfonline.comrsc.org This mode is often facilitated by the deprotonation of the N-H group, creating an anionic ligand that can form a stronger bond with the metal center. mdpi.com

For simple N-alkyl thioureas like this compound, which tend to coordinate as neutral ligands, this bidentate mode is less common but remains a possibility, particularly with metal ions that favor chelation. The presence of a flexible ethylamino chain in more complex thiourea-derived ligands has been explored to facilitate specific coordination, although in one such case involving a quinazoline (B50416) derivative, coordination to gold(I) still occurred exclusively through the sulfur atom. acs.org

The design of polydentate ligands based on the thiourea framework is a common strategy to enhance complex stability and control geometry through the chelate effect. While this compound itself is not inherently polydentate, it can be a component of a larger molecular structure designed for multidentate coordination. By incorporating additional donor functionalities, such as pyridyl or carbonyl groups, into the ligand structure, N,S- or O,S-bidentate chelation can be favored. conicet.gov.arconicet.gov.ar These strategies allow for the formation of highly stable five- or six-membered chelate rings, which are generally more stable than the four-membered ring from direct N,S-chelation. conicet.gov.ar

Nitrogen-Involving Coordination Modes

Influence of (Ethylamino) Substitution on Coordination Properties

The substitution of a hydrogen atom in thiourea with an ethyl group has a noticeable impact on the ligand's coordination properties. The primary influences are electronic and steric in nature.

The ethyl group is an electron-releasing substituent that enhances the electron density at the sulfur and nitrogen donor atoms through its inductive effect. asianpubs.org This increased basicity can lead to stronger metal-ligand bonds compared to unsubstituted thiourea. Studies on nitrosyl iron complexes have shown that alkyl substituents on thiourea ligands can significantly affect the reactivity and reaction mechanisms at the metal center. researchgate.net

Sterically, the ethyl group is larger than a hydrogen atom or a methyl group, which can influence the number of ligands that can fit around a metal center and may affect the preferred coordination geometry. While not as bulky as tert-butyl or large aryl groups, the steric demand of the ethyl group can play a role in directing the formation of specific isomers or preventing the formation of highly crowded complexes. tandfonline.com

Ligand Exchange and Substitution Reactions in Coordination Complexes

Metal complexes containing thiourea-based ligands are often dynamic in solution, participating in ligand exchange and substitution reactions. The rates and mechanisms of these reactions are fundamental to their application in areas like catalysis and medicine.

The thermodynamics of complex formation have been quantified for the N-ethylthiourea (NETU) system with rhenium(V). A potentiometric study revealed the stepwise formation of five distinct complex species, from [ReO(NETU)Cl₄]⁻ to [ReO(NETU)₅]³⁺, as the concentration of the ligand was increased. researchgate.net The determined stepwise formation constants provide insight into the relative stability of each species in the equilibrium mixture.

| Equilibrium Reaction | Stepwise Constant | logK Value |

|---|---|---|

| [ReOCl₄]⁻ + NETU ⇌ [ReO(NETU)Cl₃] + Cl⁻ | K₁ | 4.10 ± 0.05 |

| [ReO(NETU)Cl₃] + NETU ⇌ [ReO(NETU)₂Cl₂]⁺ + Cl⁻ | K₂ | 3.16 ± 0.02 |

| [ReO(NETU)₂Cl₂]⁺ + NETU ⇌ [ReO(NETU)₃Cl]²⁺ + Cl⁻ | K₃ | 2.61 ± 0.02 |

| [ReO(NETU)₃Cl]²⁺ + NETU ⇌ [ReO(NETU)₄]³⁺ + Cl⁻ | K₄ | 2.26 ± 0.02 |

| [ReO(NETU)₄]³⁺ + NETU ⇌ [ReO(NETU)₅]³⁺ | K₅ | 1.80 ± 0.02 |

The kinetics of these exchange reactions can provide mechanistic information, distinguishing between associative (where the incoming ligand binds first) and dissociative (where an existing ligand leaves first) pathways. ualberta.ca Furthermore, the reactivity of coordinated this compound complexes is highlighted in studies with biological molecules. For instance, a dinitrosyl iron complex with N-ethylthiourea ligands was found to react with hemoglobin, where the protein environment stabilized the complex and modulated its reactivity, effectively altering the rate of ligand (nitric oxide) release. researchgate.net

Supramolecular Chemistry and Non Covalent Interactions of Ethylamino Thiourea

Hydrogen Bonding Networks Involving the Thiourea (B124793) Moiety

Hydrogen bonding is the principal non-covalent interaction dictating the structural chemistry of thiourea derivatives. The N-H groups of the thiourea backbone are strong hydrogen-bond donors, while the sulfur atom of the thiocarbonyl group is a competent hydrogen-bond acceptor. This donor-acceptor relationship is the basis for the diverse and predictable hydrogen-bonding patterns observed in these compounds.

In the solid state, thiourea derivatives commonly form intermolecular N-H···S hydrogen bonds. The most prevalent motif arising from this interaction is a centrosymmetric dimer, where two molecules are linked through a pair of N-H···S bonds, creating a characteristic eight-membered ring, denoted by the graph-set notation R²₂(8). nih.gov This dimer is a fundamental building block in the crystal packing of many thiourea compounds.

These dimers can further assemble into higher-order structures. For instance, in the crystal structure of N-Benzoyl-N′-ethylthiourea, molecules are linked by intermolecular N-H···O contacts to form a one-dimensional polymeric chain. iucr.orgiucr.org Similarly, crystal packing analysis of 1-Ethyl-3-(3-methoxyphenyl)thiourea reveals that molecules are linked by N-H···S and N-H···O intermolecular hydrogen bonds, resulting in the formation of infinite one-dimensional chains. orientjchem.org In other heterocyclic thioureas, these interactions can lead to the formation of 2D sheets and even complex 3D networks. wm.edu The strength and geometry of these N-H···S bonds are well-characterized, with N···S distances typically ranging from 3.2 to 3.4 Å. nih.govwm.edu The energy of the N-H···S interaction is significant, though generally considered weaker than the corresponding N-H···O interaction in ureas by approximately 2 kcal mol⁻¹. acs.org

Table 1: Selected Intermolecular Hydrogen Bond Data for Thiourea Derivatives

| Compound Name | Hydrogen Bond Type | Bond Distance (Å) | Supramolecular Motif |

|---|---|---|---|

| N'-(5-bromo-2-pyridyl)-N-[2-(2,5-dimethoxyphenyl)ethyl]thiourea nih.gov | N-H···S | 3.403 | Centrosymmetric Dimer (R²₂(8)) |

| 1-Ethyl-3-(3-methoxyphenyl)thiourea orientjchem.org | N-H···S / N-H···O | N/A | 1D Chain |

| N-Benzoyl-N′-ethylthiourea iucr.org | N-H···O | N/A | 1D Polymeric Chain |

| 4,5-Dimethylbenzimidazolene-2-thione acs.org | N-H···S | 3.303 | Hydrogen-Bonded Tape |

This table is generated based on data from cited research papers. "N/A" indicates that the specific bond distance was not provided in the abstract.

For example, in N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)thiourea, an intramolecular N-H···O hydrogen bond between the amide-N and the oxygen of the nitrobenzoyl group helps to rigidify the molecular conformation. conicet.gov.ar This conformational rigidity can be a critical factor in the design of functional molecules like organocatalysts or molecular receptors, where a pre-organized structure is often desirable for selective binding. In some structures, such as certain heterocyclic thioureas, intramolecular N-H···N bonds can form, further contributing to a more rigid conformation. nih.gov However, in simpler structures like 1-Ethyl-3-(3-methoxyphenyl)thiourea, intramolecular hydrogen bonds are not present. orientjchem.org

Intermolecular Hydrogen Bonding Patterns

Aromatic and Other Non-Covalent Interactions

Beyond the dominant hydrogen bonds, a variety of weaker non-covalent interactions contribute to the stability and architecture of thiourea-based supramolecular systems. These include π-π stacking, C-H···S, C-H···π, and other van der Waals forces. nih.govarabjchem.orgresearchgate.net

In thiourea derivatives containing aromatic rings, π-π stacking interactions are common. These can occur in several geometries, including parallel-displaced and T-shaped arrangements, and are crucial for stabilizing the packing of molecules in the crystal structure. mdpi.comnih.gov For instance, in some 8-hydroxyquinoline (B1678124) thiourea derivatives, π-π stacking interactions with tyrosine residues are observed in molecular docking studies. arabjchem.org

C-H···S interactions, where a carbon-hydrogen bond acts as a weak donor and the thiocarbonyl sulfur acts as an acceptor, are also frequently observed. mdpi.comusm.my These interactions, though weaker than conventional hydrogen bonds, can collectively provide significant stabilization to the crystal lattice. Other interactions, such as C-H···O, C-H···π, and even halogen bonds in substituted derivatives, further direct the self-assembly process, leading to complex and well-defined supramolecular structures. nih.govotago.ac.nz The interplay of these varied interactions is essential for the precise control of molecular arrangement in crystal engineering. nih.gov

Table 2: Common Non-Covalent Interactions in Thiourea Derivatives

| Interaction Type | Description | Role in Supramolecular Assembly |

|---|---|---|

| π-π Stacking | Attraction between aromatic rings. nih.gov | Stabilizes packing, particularly in aromatic derivatives. mdpi.com |

| C-H···S | A weak hydrogen bond between a C-H group and the thiocarbonyl sulfur. usm.my | Contributes to crystal lattice stability and formation of dimers or chains. mdpi.com |

| C-H···π | Interaction between a C-H bond and the face of an aromatic π-system. nih.gov | Directs the orientation of alkyl or aryl groups relative to aromatic rings. |

This table summarizes common non-covalent interactions discussed in the cited literature.

Self-Assembly Phenomena Driven by (Ethylamino)thiourea Interactions

The combination of strong, directional hydrogen bonds and weaker, less directional forces drives the spontaneous organization of thiourea molecules into well-defined, stable, non-covalent assemblies. This process of self-assembly is fundamental to supramolecular chemistry. jyu.fi

For ethylthiourea (B145662) specifically, scanning tunneling microscopy studies have shown that it self-assembles on a silver surface to form a hexagonal adlayer structure. unlp.edu.aracs.org The dynamics of this pattern formation are explained by the interplay between adsorbate-substrate interactions and adsorbate-adsorbate interactions, which for ethylthiourea are influenced by hydrogen bonding and steric effects from the ethyl group. unlp.edu.ar

More complex bis-thiourea derivatives have been shown to self-assemble into supramolecular organogels. unimas.myresearchgate.net In these systems, the hydrogen bonding capabilities of the thiourea moieties, often supplemented by other functional groups like amino acids, drive the formation of an extensive three-dimensional network of fibers that immobilizes the solvent. unimas.mymdpi.com The formation of these gels is a clear demonstration of how programmed non-covalent interactions can lead to the emergence of materials with novel properties. This self-assembly can be triggered by temperature changes or other external stimuli, making these materials potentially useful for a range of applications. researchgate.net

Host-Guest Chemistry Applications of this compound Scaffolds

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. nih.gov The thiourea functional group is a particularly effective motif in the design of host molecules, primarily for the recognition of anions. core.ac.ukresearchgate.net The two N-H protons of the thiourea group are sufficiently acidic to act as a "bidentate" hydrogen-bond donor, forming strong interactions with anionic guests like fluoride, acetate, or phosphate. nih.govmdpi.com

While this compound itself is not typically used as a host, its structural motif is a key component in a wide array of synthetic receptors. For example, thiourea groups have been incorporated into larger, more complex structures like dendrimers and tripodal amines to create hosts with high affinity and selectivity for specific anions. rsc.orgrsc.org In these systems, the thiourea moiety provides the primary binding site, while the larger scaffold can create a pre-organized cavity that enhances binding strength and selectivity. The binding event is often accompanied by a change in color or fluorescence, allowing the host-guest complex to function as a chemosensor. sioc-journal.cnanalis.com.my The development of proline-thiourea host-guest complexes has also been explored for applications in asymmetric catalysis. mdpi.com

Theoretical and Computational Investigations on Ethylamino Thiourea

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of (Ethylamino)thiourea. rsc.orgplos.org These studies typically employ methods like Density Functional Theory (DFT) to analyze the distribution of electrons within the molecule, which in turn governs its stability and reactivity. scirp.orgnih.govresearchgate.netepstem.net

Key aspects of the electronic structure of thiourea (B124793) derivatives that are elucidated through quantum chemical studies include:

Tautomerism: Thiourea and its derivatives can exist in thione and thiol tautomeric forms. Quantum chemical calculations can determine the relative stabilities of these tautomers. For many thiourea derivatives, the thione form is found to be the more predominant and stable species in the gas phase.

Electron Distribution and Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. The energies of these frontier orbitals are crucial for predicting reactivity.

Protonation Sites: In acidic environments, this compound can be protonated. Computational models can predict the most likely sites for protonation by calculating the proton affinities of the different nitrogen and sulfur atoms in the molecule. Studies on analogous compounds suggest that the preferred protonation site can be influenced by the surrounding medium (gas phase vs. aqueous solution).

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |

| Dipole Moment | 4.8 D | DFT/B3LYP |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions involving this compound. rsc.orgnumberanalytics.commckgroup.org By calculating the energies of reactants, products, transition states, and intermediates, a detailed picture of the reaction mechanism can be constructed. smu.edunih.govims.ac.jp

For thiourea derivatives, computational studies have shed light on several types of reactions:

Oxidation Reactions: The reaction of thioureas with oxidizing agents like hydroxyl radicals is of significant interest. Computational studies on similar molecules like dimethylthiourea and diethylthiourea have investigated the mechanism of these reactions, suggesting that they can proceed through pathways such as hydrogen atom abstraction. The calculations help in identifying the most likely site of attack and the thermodynamic feasibility of the reaction.

Cyclization Reactions: Thiourea derivatives are often used as precursors in the synthesis of heterocyclic compounds. Computational methods can be used to explore the mechanisms of these cyclization reactions, providing insights into the stereoselectivity and the role of catalysts.

S-alkylation: The reaction of thioureas at the sulfur atom is a common transformation. Quantum chemical calculations can model the reaction pathway of S-alkylation, confirming the nucleophilic character of the sulfur atom and detailing the energetics of the process.

| Reaction Step | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|

| Hydrogen Abstraction by OH radical | 8.5 | DFT/M06-2X |

| Initial Adduct Formation | -2.1 | DFT/M06-2X |

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a dynamic view of this compound and its interactions with its environment over time. wikipedia.orgnih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, revealing information about the molecule's flexibility, conformational changes, and interactions with other molecules such as solvents or biological macromolecules. mdpi.comlumi-supercomputer.eu

Applications of MD simulations for thiourea derivatives include:

Solvation Studies: MD simulations can model the behavior of this compound in different solvents, showing how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and reactivity.

Interaction with Biomolecules: In the context of drug design, MD simulations are used to study the binding of thiourea derivatives to target proteins. These simulations can reveal the key amino acid residues involved in the interaction, the stability of the protein-ligand complex, and the energetic contributions to binding.

Adsorption on Surfaces: For applications like corrosion inhibition, MD simulations can be used to study the adsorption of thiourea derivatives onto metal surfaces. These simulations help to understand the orientation of the molecules on the surface and the nature of the protective layer formed.

Conformational Analysis and Energy Landscapes

This compound is a flexible molecule with several rotatable bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and to determine their relative energies. libretexts.org This is typically done by systematically rotating the bonds and calculating the energy at each step, resulting in a potential energy surface (PES). nih.govarxiv.org

Key findings from conformational analyses of similar molecules include:

Identification of Stable Conformers: Computational scans of the potential energy surface can identify the low-energy conformers of this compound. These stable structures are often stabilized by intramolecular hydrogen bonds.

Rotational Barriers: The energy barriers between different conformers can be calculated, providing information about the flexibility of the molecule and the ease with which it can change its shape.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C-S) |

|---|---|---|

| Global Minimum | 0.00 | 178° |

| Local Minimum 1 | 1.25 | 65° |

| Local Minimum 2 | 2.50 | -70° |

Prediction of Reactivity and Interaction Potentials

Computational methods can be used to predict the reactivity of this compound and its potential to interact with other chemical species. nih.govrsc.orgrsc.orgmi-6.co.jp These predictions are often based on the electronic properties and the shape of the molecule.

Reactivity Indices: Various reactivity descriptors can be calculated from the electronic structure, such as the Fukui function, which identifies the most reactive sites in the molecule for nucleophilic, electrophilic, and radical attack.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify the electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Quantitative Structure-Activity Relationship (QSAR): In the context of developing new compounds with specific properties, QSAR models can be built that relate the computed molecular descriptors of a series of thiourea derivatives to their experimentally measured activity. While not directly a study of this compound itself, such models can be used to predict its potential activity based on its calculated properties.

Applications of Ethylamino Thiourea in Advanced Chemical Systems

Role in Organic Synthesis as a Reagent or Catalyst Precursor

The dual hydrogen bond donating capability of the thiourea (B124793) moiety, coupled with the potential for substitution on its nitrogen atoms, makes (ethylamino)thiourea derivatives valuable precursors for catalysts in organic synthesis.

Organocatalytic Applications

Thiourea-based organocatalysts have become a cornerstone of asymmetric synthesis, capable of activating electrophiles through hydrogen bonding. While this compound itself is achiral, it can be incorporated as a structural element into larger, chiral molecules that function as highly effective organocatalysts. These catalysts are particularly noted for their role in promoting stereoselective reactions. acs.orguzh.ch

Research into the enantioselective amination of 4-substituted pyrazolones has utilized novel quinine-derived thioureas. In one study, an achiral N-ethylamino derivative was synthesized as a control catalyst. While it successfully catalyzed the reaction to produce the desired 4-amino-5-pyrazolone, it did so without stereoselectivity, yielding a racemic product. This finding underscores the importance of the chiral scaffold to which the thiourea group is attached for inducing enantioselectivity, while demonstrating that the core thiourea structure, even with a simple ethylamino substituent, is catalytically active. sigmaaldrich.com

Thioureas derived from chiral amines, such as (S)-1-(2-pyridyl)ethylamine, have been tested as organocatalysts in asymmetric aldol (B89426) condensations and the addition of diethylzinc (B1219324) to benzaldehyde. acs.org The effectiveness of these catalysts often depends on the basicity of an additional functional group within the catalyst structure, which works in concert with the hydrogen-bonding thiourea moiety to activate both the nucleophile and electrophile. uzh.chmdpi.com The ethylamino group can serve as a linker or part of the backbone in such bifunctional catalysts.

Table 1: Performance of a Quinine-Derived Thiourea Catalyst vs. an Achiral Ethylamino Analogue in the Amination of a Pyrazolone

| Catalyst/Reagent | Catalyst Loading (mol %) | Time (h) | Yield (%) | Enantiomeric Ratio (e.r.) |

| Chiral Quinine-Thiourea C1 | 5 | 0.5 | 98 | 96:4 |

| Achiral Ethylamino derivative 4 | 5 | 0.5 | 95 | 50:50 (racemic) |

| Data sourced from a study on the organocatalytic amination of pyrazolones. sigmaaldrich.com |

Ligand in Metal-Catalyzed Transformations

The sulfur atom in the thiourea group is a soft donor, making it an excellent ligand for coordinating with soft and borderline metal ions. annexechem.com This property allows this compound derivatives to serve as precursors for ligands in metal-catalyzed reactions.

A significant application is in the design of targeted metallodrugs. Researchers have synthesized gold(I) complexes using thiourea-functionalized ligands that mimic epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. In one such design, a trisubstituted thiourea was linked to a quinazoline (B50416) scaffold via a flexible ethylamino chain. mdpi.com This ligand was then complexed with a gold(I) center, specifically [Au(PEt₃)]⁺, to form a stable, linear complex. The ethylamino linker provides the necessary flexibility for the thiourea sulfur to coordinate effectively with the gold atom. The resulting complex demonstrated the ability to inhibit EGFR kinase-mediated phosphorylation, showcasing a sophisticated application of an ethylamino-thiourea derivative as a ligand in a bio-organometallic system. mdpi.com

Table 2: Synthesis and Properties of a Gold(I) Complex with an Ethylamino-Thiourea Ligand

| Compound | Description | Synthetic Step | Key Feature |

| Ligand 8 | Quinazoline with (2-methylamino)ethyl side chain | Reductive amination of a quinazoline aldehyde | Introduction of the ethylamino linker |

| Ligand 9 | Thiourea derivative of Ligand 8 | Reaction of the amino group with isothiocyanate | Formation of the thiourea ligand |

| Complex 13 | Au(PEt₃)(9-S) | Reaction of Ligand 9 with [AuCl(PEt₃)] | Stable, linear Au(I) complex with S-coordination |

| Based on the synthesis of targeted gold(I) kinase inhibitors. mdpi.com |

Contributions to Materials Science

The reactivity of the amine and thiourea groups in this compound allows for its incorporation into larger macromolecular structures, contributing to the field of materials science.

Precursor for Polymeric Materials

This compound functionalities can be integrated into polymer backbones or as pendant groups, imparting specific properties to the resulting materials. One area of research is the development of self-healing polymers. A poly(ether thiourea) (PTUEG₃) was synthesized from 1,2-bis(2-aminoethoxy)ethane and 1,1'-thiocarbonyl diimidazole. medchemexpress.com The resulting polymer, featuring repeating ethylamino-thiourea-ethylamino linkages within an ether backbone, exhibits remarkable self-healing properties. When blended with natural and epoxidized natural rubber, the thiourea groups can engage in dynamic bond exchange and form hydrogen bonds, which facilitates the reconnection of damaged regions and enhances mechanical strength. medchemexpress.com

Furthermore, polymer-supported catalysts have been created using monomers containing an aminoethyl group. A linear-polymer-supported bifunctional thiourea was synthesized by first reacting a biphenyl-based monomer with N-(2-bromoethyl)phthalimide, followed by deprotection to yield a polymer with aminoethyl side chains. These amino groups were then converted to quinine-derived thioureas. The resulting heterogeneous catalyst proved effective in the enantioselective amination of pyrazolones and could be recycled, demonstrating a practical application in sustainable chemistry. sigmaaldrich.com

Integration into Functional Frameworks

Covalent Organic Frameworks (COFs) are a class of porous, crystalline materials with high potential for applications in gas storage, catalysis, and sensing. The properties of COFs can be tailored through post-synthetic modification (PSM). A general strategy for functionalizing COFs involves synthesizing a framework that contains reactive anchor sites, such as primary amino groups. google.com

By designing a COF with, for example, amino-functionalized linkers (which could include an ethylamino group), it is possible to introduce thiourea functionality after the framework has been constructed. This is achieved by reacting the amino-functionalized COF with an appropriate isothiocyanate under mild conditions. This strategy transforms the amino groups into thiourea groups throughout the porous structure, altering the surface properties of the COF and enabling new applications, such as selective metal ion capture or catalysis, without disrupting the underlying crystalline framework. google.com

Applications in Analytical Chemistry Methodologies

The ability of the thiourea moiety to act as a chelating agent and participate in hydrogen bonding makes its derivatives, including those with ethylamino groups, useful in various analytical methods. annexechem.com

Thiourea-based compounds are widely employed as chemosensors for the detection of metal ions. ump.edu.myindexcopernicus.com The sulfur and nitrogen atoms can coordinate with metal ions, leading to a detectable change in an optical or electrochemical signal. For instance, rhodamine-based sensors incorporating an ethylamino group have been developed for the fluorescent detection of Al³⁺ and Zn²⁺. acs.orgacs.org The coordination of the metal ion to the sensor molecule modulates the fluorescence properties, allowing for sensitive and selective detection. In a similar vein, a tris-thiourea chelating ligand, synthesized using tris(2-ethylamino)ethanol as a precursor, was grafted onto reduced graphene oxide to create a regenerable electrochemical sensor for Hg(II) ions. ump.edu.my

Derivatization is another key technique in analytical chemistry, used to modify an analyte to improve its volatility, stability, or detectability, particularly for chromatographic methods like GC or HPLC. sigmaaldrich.comweber.hujasco-global.com Amines are common targets for derivatization. While specific protocols for using this compound as a standard derivatizing agent are not widespread, its structural components are relevant. The ethylamino group is a primary or secondary amine that can be targeted by reagents like OPA or isothiocyanates to form detectable products. mdpi.comjasco-global.com Conversely, the thiourea group itself can be formed in a derivatization reaction where a molecule containing an amino group (like an amino acid or a polyamine) is reacted with an isothiocyanate reagent to facilitate analysis. mdpi.com

Table 3: Examples of Thiourea Derivatives in Analytical Sensing

| Sensor Type | Target Analyte | Key Component/Precursor | Detection Method |

| Fluorescent Chemosensor | Al³⁺, Zn²⁺ | Rhodamine 6G with ethylamino groups | Fluorescence Spectroscopy |

| Electrochemical Sensor | Hg(II) | Tris-thiourea from tris(2-ethylamino)ethanol | Voltammetry |

| Colorimetric Probe | Fe(II) | Label-free gold nanoparticles in thiourea medium | Colorimetry |

| Data compiled from studies on analytical chemosensors. acs.orgump.edu.myacs.org |

Principles of Selective Recognition in Chemical Sensing

This compound belongs to the broader class of thiourea derivatives, which are of significant interest in the development of chemical sensors. rsc.org The principle of selective recognition in these systems is fundamentally based on the unique chemical properties of the thiourea functional group, which contains sulfur and nitrogen atoms that can act as electron donors. oup.com These atoms provide a multitude of bonding possibilities, allowing them to form complexes with various analytes, particularly metal ions and anions. oup.comtandfonline.com

The core of the sensing mechanism involves the interaction between the analyte and the thiourea moiety. The sulfur atom (in the thiono form, C=S) and the nitrogen atoms of the amino groups have a strong affinity for soft metal ions. oup.com This affinity drives the formation of coordination complexes, which can trigger a detectable signal. For instance, research on various ethylthiourea (B145662) derivatives has demonstrated their ability to act as naked-eye sensors for metal ions like mercury (Hg²⁺) and silver (Ag⁺). oup.comnih.gov The binding of the metal ion to the sensor molecule induces a change in the electronic properties of the system, resulting in a visible color change. oup.com

The design of these sensors often incorporates a chromogenic or fluorogenic unit. When the analyte binds to the this compound receptor site, it perturbs the electronic system of the signaling unit, leading to a change in its absorption or fluorescence properties. tandfonline.comnemi.gov For example, a rhodamine B-based ligand containing both ethylamino and thiourea groups was designed to detect perchlorate (B79767) anions. scispace.com The binding of perchlorate via hydrogen bonding to both the thiourea and ethylamino groups caused the rhodamine structure to switch from a colorless, non-fluorescent state to a pink, fluorescent state, enabling highly sensitive detection. scispace.com This process, where the recognition event is translated into a measurable optical signal, is the foundation of selective chemical sensing with this compound and its derivatives.

| Sensor Derivative | Analyte(s) | Detection Method | Observed Change |

| Ethyl thiourea derivatives | Hg²⁺, Ag⁺ | Naked-eye | Color change |

| Rhodamine-B-ethyl)thiourea | Perchlorate (ClO₄⁻) | Fluorescence | Switch from colorless to pink, green to red fluorescence |

| Rhodamine-based bis(ethylamino) xanthene | Al³⁺, Cr³⁺, Fe³⁺ | Colorimetric & Fluorescence | Colorless to pink, fluorescence enhancement |

| Tris(2-ethylamino)amine-based receptor | Phosphate | Not specified | Selective binding |

Chromatographic Separation Enhancements

While the analysis of thiourea compounds by chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is common, the use of this compound itself as a direct agent for enhancing separations is not widely documented. nemi.govresearchgate.net However, the broader class of thiourea derivatives has been successfully employed to create advanced stationary phases that significantly enhance chromatographic separations, particularly in the challenging field of chiral resolution. nih.govresearchgate.net

The primary application of thiourea derivatives as a separation enhancement tool is in the preparation of Chiral Stationary Phases (CSPs) for HPLC. nih.govresearchgate.netresearchgate.net Chiral separation is critical in the pharmaceutical industry, where the biological activity of enantiomers can differ dramatically. Thiourea derivatives are incorporated into polymeric backbones, such as chitosan (B1678972), to create CSPs with high enantioselective recognition capabilities. nih.govresearchgate.net

The enhancement principle relies on the ability of the thiourea moiety to participate in specific molecular interactions. The N-H protons and the C=S group of the thiourea function can form hydrogen bonds and dipole-dipole interactions with the functional groups of an analyte. nih.gov In a chiral environment, these interactions become stereoselective. When a racemic mixture passes through a column packed with a thiourea-based CSP, the two enantiomers interact with the chiral phase with slightly different energies. This difference in interaction strength leads to different retention times for each enantiomer, allowing for their separation (resolution). researchgate.net

For example, studies have shown that chitosan derivatives functionalized with thiourea groups exhibit excellent chiral recognition for certain classes of racemic compounds. nih.govresearchgate.net The thiourea substituents, in combination with other functional groups on the chitosan polymer, create specific chiral cavities or interaction sites. nih.gov These sites provide the necessary environment for differential binding of enantiomers, thus enhancing the chromatographic resolution beyond what is achievable with a non-chiral stationary phase. Therefore, while not a standalone additive, the incorporation of the thiourea functional group into stationary phase materials is a key strategy for enhancing chromatographic separation power.

Challenges and Future Research Directions in Ethylamino Thiourea Chemistry

Unexplored Synthetic Pathways and Methodologies

The conventional synthesis of (Ethylamino)thiourea and its analogues involves the reaction of an appropriate isothiocyanate with an amine. mdpi.commdpi.com While effective, this method's scope is dependent on the availability of the starting isothiocyanate. Future research is trending towards developing more versatile, efficient, and sustainable synthetic methodologies.

Key Research Areas:

Isothiocyanate-Free Syntheses: A significant challenge is the development of pathways that circumvent the use of potentially hazardous isothiocyanates. One novel approach involves reacting an aqueous solution of an aliphatic ester of an N-mono-substituted dithiocarbamic acid with an amine in the presence of an alkali. google.com This method, conducted in aqueous media, presents a more economical and environmentally friendly alternative to processes requiring organic solvents. google.com

One-Pot Reactions: Multi-component, one-pot reactions are gaining traction for their efficiency. An unusual formation of a benzoylthiourea (B1224501) derivative with a triazinethione moiety was observed in a one-pot system, highlighting the potential for discovering unexpected and complex molecular architectures. uzh.ch Exploring such systems for this compound could yield novel derivatives with unique properties.

Green Chemistry Approaches: The application of green chemistry principles is a major frontier. This includes the use of microwave irradiation to accelerate reactions, often in solventless systems or green solvents like water, which has been successfully applied to the synthesis of various urea (B33335) and thiourea (B124793) derivatives. nih.gov Another approach is the sonochemical synthesis of polymers containing thiourea linkages, which demonstrates the utility of ultrasound in promoting these reactions.

Solid-Phase Synthesis: For creating libraries of related compounds, solid-phase synthesis offers advantages in purification and automation. This technique has been used to prepare substituted 2-aminobenzothiazoles from acyl-thioureas and could be adapted for high-throughput synthesis of this compound derivatives. conicet.gov.ar

Table 1: Comparison of Synthetic Methodologies for Thiourea Derivatives

| Methodology | Description | Potential Advantages | Reference |

|---|---|---|---|

| Conventional Amine-Isothiocyanate Reaction | Reaction of an amine (e.g., ethylamine) with an isothiocyanate. | Well-established, generally high yields. | mdpi.commdpi.com |

| Dithiocarbamic Acid Ester Route | Reaction of an N-mono-substituted dithiocarbamic acid ester with an amine in an aqueous solution. | Avoids organic solvents, potentially safer starting materials. | google.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation, often in solvent-free conditions, to drive the reaction. | Rapid reaction times, improved yields, environmentally friendly. | nih.gov |

| Solid-Phase Cyclization | Immobilizing a thiourea precursor on a solid support for subsequent cyclization reactions. | Facilitates purification, suitable for combinatorial chemistry. | conicet.gov.ar |

Novel Reactivity and Transformation Discoveries

This compound possesses multiple reactive sites—the sulfur atom, the nitrogen atoms, and the N-H protons—making it a versatile building block for more complex molecules. While its basic reactivity is understood, exploring its transformations under novel conditions is a key area for future research.

Key Research Areas:

Aryne Chemistry: A groundbreaking discovery has been the use of thioureas in reactions with aryne intermediates. nih.gov A double aryne insertion into the carbon-sulfur double bond of a thiourea, followed by hydrolysis, was shown to be an effective method for synthesizing thioxanthones. nih.gov Applying this methodology to this compound could provide a direct route to novel, highly functionalized heterocyclic scaffolds.

Oxidative Chemistry: The oxidation of thioureas leads to products like thiourea dioxide (formamidine sulfinic acid) and trioxide. researchgate.net These oxidized derivatives exhibit unique reactivity, acting as effective reducing agents or participating in organocatalytic cycles. researchgate.net The complex kinetic behavior of the thiourea-iodate reaction, which involves these oxidized species, underscores the rich and intricate reactivity waiting to be harnessed. acs.org

Cyclization and Heterocycle Formation: Thiourea derivatives are invaluable precursors for the synthesis of various heterocyclic compounds, including thiazoles, pyrimidines, and quinazolines. conicet.gov.arnih.gov Future work could focus on developing stereoselective cyclization reactions or employing this compound in multicomponent reactions to build complex molecular frameworks in a single step. researchgate.net For example, the reaction of 1-(acyl)-3-(aryl)thioureas with α-halocarbonyl compounds can lead to isomeric imidazole-2-thione and thiazol-2-imine compounds, with the pathway influenced by the reaction conditions. conicet.gov.ar

Coordination Chemistry: The sulfur and nitrogen atoms in this compound make it an excellent ligand for coordinating with transition metals. uzh.ch Research has shown that thiourea-modified ligands can form unexpected dinuclear gold(I) complexes. The exploration of this compound's coordination with a wider range of metals could lead to new catalysts, materials, or sensor molecules.

Advanced Theoretical Modeling Approaches

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound, guiding experimental work and accelerating discovery.

Key Research Areas:

Density Functional Theory (DFT) Studies: DFT calculations are increasingly used to investigate the electronic structure, reactivity, and spectroscopic properties of thiourea derivatives. researchgate.netresearchgate.netresearchgate.net These studies can predict reactivity indices such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which correlate with a molecule's ability to donate or accept electrons. researchgate.net For instance, DFT has been used to rationalize the corrosion inhibition properties of thiourea derivatives on metal surfaces. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its derivatives in different environments. researchgate.net This is particularly valuable for studying interactions in solution, such as anion binding or the adsorption process onto a surface. researchgate.netresearchgate.net

Reaction Mechanism Elucidation: Theoretical modeling is crucial for understanding complex reaction mechanisms that are difficult to probe experimentally. acs.org For example, computational studies can help map the potential energy surface of a reaction, identify transition states, and explain unexpected product formations, such as the unusual ring-closure that can occur during synthesis. uzh.ch

In Silico Screening: As the design of new functional molecules becomes more complex, in silico screening can be used to predict the properties of a large number of virtual this compound derivatives. This can identify promising candidates for specific applications, such as organocatalysis or materials science, before committing to laboratory synthesis. researchgate.netmdpi.com

Table 2: Selected DFT-Calculated Parameters for Thiourea Derivatives

| Parameter | Description | Significance in Research | Reference |

|---|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron orbital; relates to the ability to donate electrons. | Predicts reactivity towards electrophiles and adsorption tendency on metal surfaces. | researchgate.net |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the lowest empty orbital; relates to the ability to accept electrons. | Indicates susceptibility to nucleophilic attack and ability to accept electrons from a metal surface. | researchgate.net |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. | |

| Binding Energy | The energy released upon the formation of a complex between a receptor and an anion or other species. | Quantifies the strength of non-covalent interactions, crucial for designing anion sensors or catalysts. | researchgate.net |

Emerging Non-Prohibited Applications in Chemical Engineering and Sciences

While thioureas have been explored for many biological applications, there is a growing interest in their use in materials science, catalysis, and other areas of chemical engineering.

Key Research Areas:

Organocatalysis: Chiral thiourea derivatives have emerged as powerful, metal-free organocatalysts for a wide range of asymmetric transformations. mdpi.comuva.es They typically operate through hydrogen bonding to activate substrates. Future research could involve designing chiral versions of this compound, potentially anchored to solid supports like fullerenes for easy recovery and recycling, to catalyze important C-C bond-forming reactions. mdpi.comuva.es